Relevance: Linagliptin shares the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione. Key structural differences include the presence of a (3R)-3-aminopiperidin-1-yl group at position 8, a but-2-ynyl group at position 7, and a (4-methylquinazolin-2-yl)methyl group at position 1 in linagliptin. These specific substituents are crucial for linagliptin's interaction with the DPP-4 enzyme and its subsequent inhibitory activity. []
BI 1356 (ONDERO)
Compound Description: BI 1356, also known by its proposed trade name ONDERO, is another potent and selective DPP-4 inhibitor. Its chemical name is (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione. It is currently under clinical development for treating type 2 diabetes. BI 1356 demonstrates a longer duration of action compared to some other DPP-4 inhibitors, potentially allowing for once-daily dosing. [, ]
Relevance: Like linagliptin, BI 1356 shares the purine-2,6-dione core with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione. The presence of a (R)-3-amino-piperidin-1-yl group at position 8, a but-2-ynyl group at position 7, and a (4-methyl-quinazolin-2-ylmethyl group at position 1 are structural features shared by both BI 1356 and linagliptin, highlighting their similar mechanism of action as DPP-4 inhibitors. [, ]
Sitagliptin
Compound Description: Sitagliptin, chemically (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, stands out as a prominent FDA-approved drug for managing type 2 diabetes. Functioning as a DPP-4 inhibitor, sitagliptin effectively enhances the levels of incretin hormones, playing a crucial role in regulating blood sugar levels. Its significance in diabetes management is further emphasized by its inclusion as a query molecule in virtual screening studies aimed at discovering new DPP-4 inhibitors from natural sources. []
Relevance: Although sitagliptin does not share the core structure of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, it belongs to the same pharmacological category of DPP-4 inhibitors. This shared mechanism of action, despite structural differences, underscores the diverse chemical classes that can target DPP-4 for therapeutic benefit. []
Alogliptin
Compound Description: Alogliptin, chemically 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another FDA-approved drug used in the management of type 2 diabetes. It acts as a DPP-4 inhibitor, a mechanism shared with linagliptin and sitagliptin. Alogliptin's efficacy and safety profile have been established through numerous clinical trials, establishing its role in improving glycemic control in individuals with type 2 diabetes. []
Relevance: Similar to sitagliptin, while alogliptin doesn't possess the same core structure as 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, it shares the therapeutic target of DPP-4. This highlights the diversity in chemical structures capable of effectively inhibiting DPP-4, offering multiple avenues for drug development in the realm of diabetes management. []
Compound Description: This particular compound emerged as the most potent protein kinase CK2 inhibitor in a study focused on purine-2,6-dione derivatives. Protein kinase CK2 is involved in various cellular processes, including cell growth and proliferation, and its dysregulation is implicated in several diseases, including cancer. []
Relevance: This compound shares a close structural resemblance to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, with a shared purine-2,6-dione core. The key distinctions lie in the substituents at positions 7 and 8. It highlights the significance of substituent modifications in influencing the biological activity of purine-2,6-dione derivatives. []
Compound Description: This compound, along with its 8-alkylamino substituted derivatives, were synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. []
Relevance: This compound is structurally related to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione through their shared purine-2,6-dione core. The variations in substituents, particularly the 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl} group at position 7, significantly influence the compound's interactions with biological targets, leading to its cardiovascular effects. []
Compound Description: This acrylamide derivative has shown potential for inhibiting coronavirus helicases, enzymes essential for viral replication. It represents a promising avenue for antiviral drug development against coronaviruses like SARS-CoV and SARS-CoV-2. []
Relevance: While structurally distinct from 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, both compounds fall under the category of potential antiviral agents. This highlights the diverse chemical structures being explored for their antiviral properties against emerging viral threats. []
Compound Description: This purine derivative has demonstrated inhibitory activity against coronavirus helicases. Its ability to target these essential viral enzymes makes it a potential candidate for the development of new antiviral therapies. []
Relevance: This compound shares the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione and highlights the potential of this chemical class in targeting viral enzymes. []
Compound Description: Identified as a potent myeloperoxidase (MPO) inhibitor, this compound exhibits a distinct mechanism of action compared to many other MPO inhibitors. It effectively traps MPO in its Compound II state, preventing the formation of reactive oxygen species implicated in various inflammatory diseases. []
Relevance: While this compound does not share a structural resemblance to 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, its inclusion highlights the diverse chemical structures explored for their potential therapeutic applications in various disease areas. []
Compound Description: This compound, alongside Bis-2,2'-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol, emerged as a potent MPO inhibitor. Its mechanism of action involves trapping MPO in its Compound II state, preventing the enzyme from generating harmful reactive oxygen species that contribute to inflammation and tissue damage. []
Relevance: Sharing the core structure of purine-2,6-dione with 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione, this compound further demonstrates the therapeutic potential of this chemical class, particularly in the context of inflammatory diseases where MPO plays a significant role. []
Overview
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione is a complex organic compound with the molecular formula C18H33N5O3. This compound belongs to the purine family, which plays a crucial role in biochemistry, particularly in the structure of nucleic acids such as DNA and RNA. The unique structural features of this compound make it a subject of interest across various scientific research fields, including medicinal chemistry and biochemistry.
Source
The compound can be synthesized through various organic reactions and is available from chemical suppliers like Sigma-Aldrich and BenchChem. Its synthesis involves multi-step processes that introduce specific functional groups to the purine core, making it a valuable compound for research applications.
Classification
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that are essential for various biological functions, including energy transfer (as in adenosine triphosphate) and signaling pathways.
Synthesis Analysis
Methods
The synthesis of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione typically involves several key steps:
Preparation of the Purine Core: The initial step usually involves synthesizing the purine base through cyclization reactions that form the bicyclic structure characteristic of purines.
Functional Group Introduction: Subsequent reactions introduce methyl, nonyl, and prop-2-enylamino groups. Common methods include:
Alkylation Reactions: Employing alkyl halides to attach long-chain alkyl groups.
Amination Reactions: Utilizing amines to introduce amino functionalities at specific positions on the purine structure.
Optimization for Yield and Purity: Reaction conditions such as temperature, solvent choice, and pH are optimized to maximize yield and purity.
Technical Details
The synthesis may require catalysts, such as palladium or nickel-based catalysts for cross-coupling reactions, and specific reagents like sodium hydride or lithium diisopropylamide for deprotonation steps. The use of continuous flow reactors may also be employed in industrial settings to enhance efficiency.
Molecular Structure Analysis
Structure
The molecular structure of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione features a purine ring system with various substituents:
Purine Core: Comprising two fused rings containing nitrogen atoms.
Substituents: The methyl group at position 3, nonyl group at position 7, and prop-2-enylamino group at position 8 contribute to its unique properties.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione can undergo several types of chemical reactions:
Oxidation: The addition of oxygen or removal of hydrogen can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride may be used to convert certain functional groups into alcohols or amines.
Substitution Reactions: Nucleophilic substitutions can occur where nucleophiles replace existing functional groups in the molecule.
Technical Details
These reactions are significant in modifying the compound for various applications or synthesizing derivatives that may exhibit enhanced biological activity.
Mechanism of Action
The mechanism of action for 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione likely involves its interaction with specific enzymes or receptors within biological systems. This compound may act as an inhibitor or activator of these targets:
Signal Transduction: It may influence cellular signaling pathways by modulating enzyme activity.
Gene Expression Regulation: The compound could affect transcription factors or other regulatory proteins involved in gene expression.
Detailed studies are necessary to elucidate these mechanisms and identify primary molecular targets.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione include:
Molecular Weight: Approximately 333.49 g/mol.
Chemical Properties
Key chemical properties include:
Solubility: The solubility profile in various solvents is critical for its application in biological studies.
Stability: The stability under different pH and temperature conditions should be assessed to determine its shelf life and usability in experiments.
Applications
3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in synthesizing other organic compounds.
Biological Research: Investigated for potential roles in cellular processes and enzyme interactions.
Medicinal Chemistry: Explored for therapeutic applications targeting purine metabolism pathways.
Industrial Applications: Utilized as an intermediate in the production of specialized chemicals.
This compound's unique structural characteristics enable its use across multiple disciplines within scientific research and industry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.